

An In-depth Technical Guide to the Solubility of Decylcyclohexane

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Compound of Interest

Compound Name: Decylcyclohexane

Cat. No.: B1669408

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **decylcyclohexane** in water and a range of common organic solvents. **Decylcyclohexane**, a saturated cycloalkane, is a nonpolar compound, a characteristic that dictates its solubility behavior. This guide integrates available data with predictive models to offer a thorough understanding of its miscibility, supported by detailed experimental protocols for solubility determination.

Core Physical and Chemical Properties of Decylcyclohexane

A foundational understanding of **decylcyclohexane**'s physical and chemical properties is essential for interpreting its solubility. Key properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₆ H ₃₂	[1]
Molecular Weight	224.43 g/mol	[1][2]
CAS Number	1795-16-0	[2]
Appearance	Colorless liquid	
Boiling Point	299.0 °C at 760 mmHg	[3]
Melting Point	-1.7 °C	
Density	~0.817 g/cm ³	
logP (octanol/water)	8.284 (estimated)	[3]

Solubility of Decylcyclohexane

The solubility of a compound is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. As a nonpolar hydrocarbon, **decylcyclohexane** exhibits very low solubility in polar solvents like water and high solubility in nonpolar organic solvents.

Water Solubility

The solubility of **decylcyclohexane** in water is exceedingly low, a consequence of its nonpolar aliphatic structure.

Solvent	Temperature (°C)	Solubility	Method
Water	25	0.001358 mg/L	Estimated

Table 1: Quantitative Water Solubility of **Decylcyclohexane**.^[3]

Solubility in Organic Solvents

While specific experimental data for the solubility of **decylcyclohexane** in a wide array of organic solvents is scarce in publicly available literature, its solubility can be reliably predicted

based on its chemical nature and by employing theoretical models such as Hansen Solubility Parameters.

Qualitative Solubility Predictions:

Based on the "like dissolves like" principle, the expected solubility of **decylcyclohexane** in various classes of organic solvents is as follows:

Solvent Class	Examples	Predicted Solubility
Alcohols (Polar, Protic)	Methanol, Ethanol	Low to Moderate
Alkanes (Nonpolar)	Hexane, Heptane	High / Miscible
Aromatic Solvents (Nonpolar)	Toluene, Benzene	High / Miscible
Ethers (Slightly Polar)	Diethyl Ether	High / Miscible
Esters (Polar, Aprotic)	Ethyl Acetate	Moderate to High

Table 2: Predicted Qualitative Solubility of **Decylcyclohexane** in Organic Solvents.

Quantitative Solubility Estimation using Hansen Solubility Parameters (HSP):

Hansen Solubility Parameters provide a more quantitative method for predicting the miscibility of a solute in a solvent. The principle is that substances with similar HSP values are likely to be miscible. The total Hansen solubility parameter (δ_t) is derived from three components: dispersion forces (δ_d), polar forces (δ_p), and hydrogen bonding forces (δ_h).

The HSP values for **decylcyclohexane** are:

- δ_d : 16.17 MPa^{1/2}
- δ_p : 0.10 MPa^{1/2}
- δ_h : 0.10 MPa^{1/2}

The following table presents the HSP values for various organic solvents and an interpretation of their likely miscibility with **decylcyclohexane**. A smaller difference between the HSP of the

solute and the solvent suggests higher solubility.

Solvent	δ_d (MPa ^{1/2})	δ_p (MPa ^{1/2})	δ_h (MPa ^{1/2})	Predicted Miscibility with Decylcyclohexane
Methanol	15.1	12.3	22.3	Poor
Ethanol	15.8	8.8	19.4	Low
n-Propanol	16.0	6.8	17.4	Moderate
n-Butanol	16.0	5.7	15.8	Moderate to Good
n-Hexane	14.9	0.0	0.0	Excellent / Miscible
n-Heptane	15.3	0.0	0.0	Excellent / Miscible
Toluene	18.0	1.4	2.0	Excellent / Miscible
Benzene	18.4	0.0	2.0	Excellent / Miscible
Diethyl Ether	14.5	2.9	5.1	Good
Ethyl Acetate	15.8	5.3	7.2	Good

Table 3: Hansen Solubility Parameter-Based Prediction of **Decylcyclohexane** Solubility.

Experimental Protocols for Solubility Determination

For precise quantification of **decylcyclohexane** solubility, especially in drug development and research settings, standardized experimental protocols are necessary. The shake-flask method is a widely recognized and reliable technique for determining the solubility of hydrophobic compounds.

Shake-Flask Method for Solubility in Organic Solvents

This method is suitable for determining the solubility of a sparingly soluble to moderately soluble compound in a given solvent.

1. Materials and Apparatus:

- **Decylcyclohexane** (high purity)
- Solvent of interest (analytical grade)
- Analytical balance
- Glass flasks or vials with airtight seals (e.g., screw caps with PTFE liners)
- Constant temperature water bath or incubator with shaking capabilities
- Centrifuge
- Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument
- Volumetric flasks and pipettes

2. Procedure:

- **Preparation of Supersaturated Solution:** Add an excess amount of **decylcyclohexane** to a known volume of the solvent in a sealed flask. The excess solid phase is crucial to ensure that equilibrium is reached from a state of supersaturation.
- **Equilibration:** Place the sealed flask in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a prolonged period (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
- **Phase Separation:** After equilibration, allow the flask to stand undisturbed at the same constant temperature to allow the excess undissolved **decylcyclohexane** to settle. For finer

particles, centrifugation at the controlled temperature is recommended to ensure complete separation of the solid and liquid phases.

- **Sampling:** Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette. It is critical to avoid disturbing the undissolved solute at the bottom of the flask.
- **Dilution and Analysis:** Dilute the aliquot of the saturated solution with a known volume of the pure solvent to a concentration that falls within the linear range of the analytical instrument.
- **Quantification:** Analyze the diluted sample using a pre-calibrated GC-FID or another appropriate analytical method to determine the concentration of **decylcyclohexane**.
- **Calculation:** Calculate the solubility of **decylcyclohexane** in the solvent using the following formula:

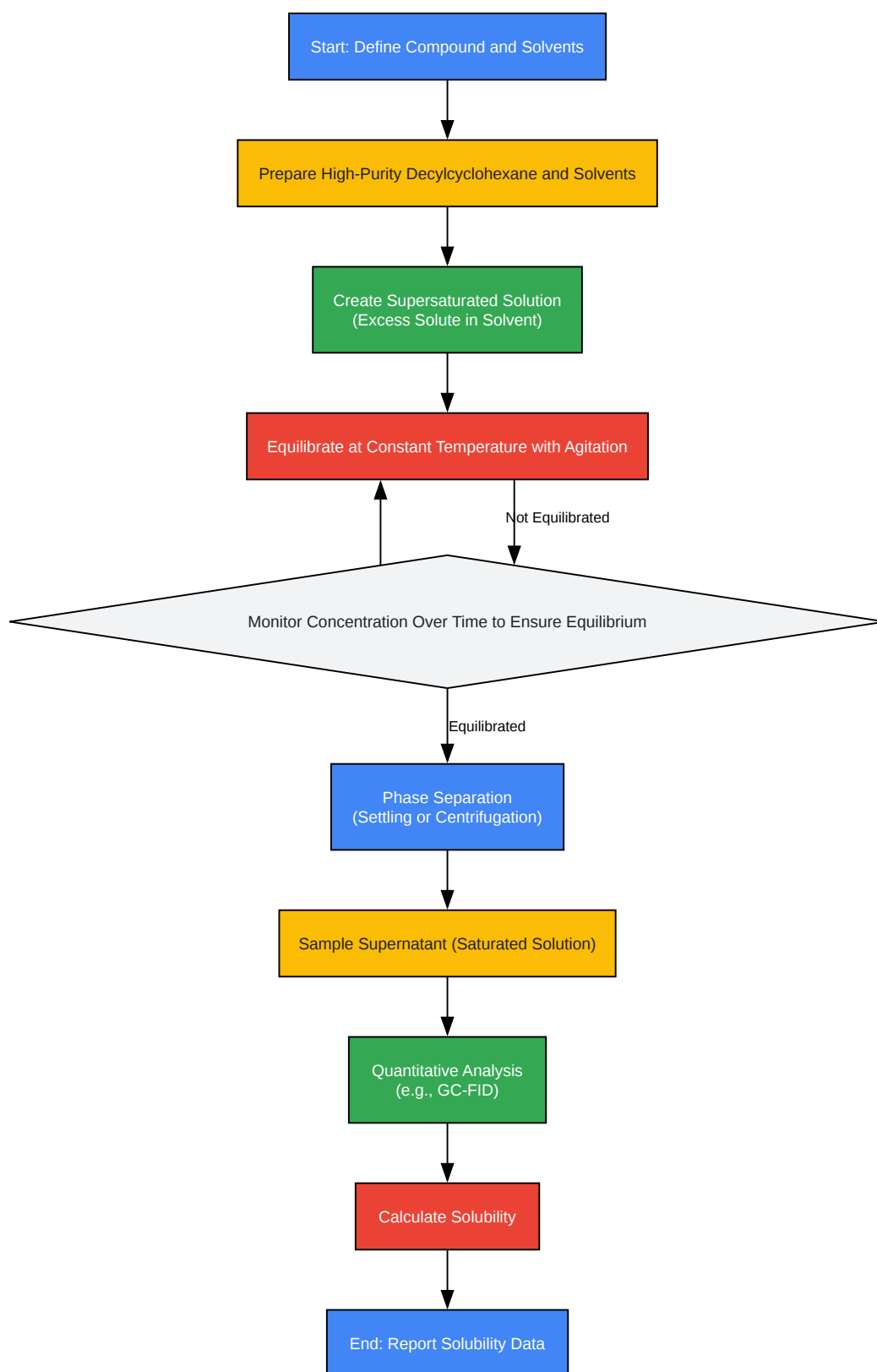
$$\text{Solubility (g/L)} = (\text{Concentration of diluted sample (g/L)}) \times (\text{Dilution factor})$$

3. Data Reporting:

- Report the solubility in standard units (e.g., g/L, mg/mL, or mol/L).
- Specify the temperature at which the measurement was conducted.
- Detail the analytical method used for quantification.
- Report the mean and standard deviation of at least three replicate measurements.

Visualization of Experimental Workflow

The logical flow of determining the solubility of a compound like **decylcyclohexane** can be visualized as follows:



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Caption: Workflow for experimental solubility determination.

Conclusion

Decylcyclohexane is a nonpolar compound with extremely low solubility in water and high solubility in nonpolar organic solvents such as alkanes and aromatic hydrocarbons. Its solubility in polar organic solvents is limited. This guide provides a framework for understanding and predicting the solubility of **decylcyclohexane** based on fundamental principles and the Hansen Solubility Parameter model. For precise quantitative data, the detailed shake-flask experimental protocol should be followed. This information is critical for applications in chemical research, process design, and pharmaceutical sciences where the behavior of such molecules in different solvent environments is of paramount importance.

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